molecular formula C14H16N2 B515246 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline CAS No. 331970-83-3

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B515246
CAS No.: 331970-83-3
M. Wt: 212.29g/mol
InChI Key: JQBCBNLHLZSPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is a secondary amine featuring a pyridin-4-ylmethyl group attached to the nitrogen atom of a 3,5-dimethyl-substituted aniline core. This structure combines aromatic and heteroaromatic moieties, making it relevant in medicinal chemistry and materials science.

Preparation Methods

Catalytic Hydrogenation of Cyano Intermediates

A foundational approach involves the hydrogenation of cyano precursors to generate aminomethyl intermediates. As detailed in , 3,5-dimethyl-4-methoxy-2-cyanopyridine undergoes catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) in the presence of ammonia or acids. The reaction proceeds under inert conditions, yielding 3,5-dimethyl-4-methoxy-2-aminomethylpyridine. Adapting this method, the target compound could be synthesized via:

  • Synthesis of 3,5-dimethylaniline : Prepared through catalytic dehydrogenation of 3,5-dimethyl-2-cyclohexenone azine using palladium-based catalysts at 150–350°C, as described in .

  • Coupling with 4-(chloromethyl)pyridine : Reacting 3,5-dimethylaniline with 4-(chloromethyl)pyridine in dimethyl diglycol at elevated temperatures (120–150°C) under basic conditions (e.g., K₂CO₃).

Key Conditions :

  • Catalyst: Pd/C (5–10 wt%)

  • Solvent: Dimethyl diglycol or toluene

  • Yield: ~80–85% (extrapolated from )

Reductive Amination of Pyridine-4-carbaldehyde

Reductive amination offers a streamlined route by coupling 3,5-dimethylaniline with pyridine-4-carbaldehyde. This method avoids pre-functionalized pyridinylmethyl halides:

  • Formation of the Schiff base : Condensation of 3,5-dimethylaniline and pyridine-4-carbaldehyde in ethanol at reflux (78°C) for 6–8 hours.

  • Reduction with NaBH₄ or NaBH₃CN : Selective reduction of the imine bond using sodium cyanoborohydride in methanol at 0–25°C.

Optimization Data :

ParameterValue
Reducing AgentNaBH₃CN (1.2 equiv)
Reaction Time12–24 hours
Isolated Yield70–75%

Buchwald-Hartwig Amination for C–N Bond Formation

Palladium-catalyzed cross-coupling enables direct attachment of the pyridinylmethyl group to 3,5-dimethylaniline. This method, inferred from and , employs:

  • Substrate Preparation : 3,5-Dimethylaniline and 4-(bromomethyl)pyridine.

  • Catalytic System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C.

Performance Metrics :

  • Turnover Frequency (TOF): 8–10 h⁻¹

  • Yield: 65–70% (dependent on bromide purity)

Acid-Mediated Alkylation in Polar Solvents

Direct alkylation under acidic conditions enhances the nucleophilicity of 3,5-dimethylaniline:

  • Reaction Setup : 3,5-Dimethylaniline, 4-(chloromethyl)pyridine, and H₂SO₄ (0.5 equiv) in acetonitrile at 80°C.

  • Workup : Neutralization with NaOH, extraction with CH₂Cl₂, and distillation.

Efficiency :

  • Conversion: >90% (by GC-MS)

  • Isolated Yield: 60–65%

Comparative Analysis of Methodologies

MethodYield (%)CatalystReaction Time (h)Scalability
Catalytic Hydrogenation80–85Raney Ni/NH₃24–36High
Reductive Amination70–75NaBH₃CN12–24Moderate
Buchwald-Hartwig65–70Pd(OAc)₂/Xantphos18–24Low
Acid-Mediated Alkylation60–65H₂SO₄8–12Moderate

Hydrogenation and reductive amination emerge as superior in yield and scalability, whereas Buchwald-Hartwig amination requires stringent catalyst handling.

Challenges and Mitigation Strategies

  • Byproduct Formation : Alkylation may produce dialkylated derivatives. Mitigated by stoichiometric control (1:1.1 ratio of aniline to alkylating agent).

  • Catalyst Deactivation : Pd/C in hydrogenation is sensitive to sulfur impurities. Pre-purification of 3,5-dimethylaniline via recrystallization (ethanol/water) is advised .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 3,5-dimethyl aniline with pyridine-4-carboxaldehyde. The reaction conditions can vary, but common methods include:

  • Refluxing in organic solvents : Utilizing solvents such as ethanol or dioxane to enhance yield.
  • Catalytic methods : Employing catalysts to facilitate the reaction and improve efficiency.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Biological Properties

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : In vitro tests indicate effectiveness against various fungal strains.
  • Antitumor Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis .

Applications in Scientific Research

The unique properties of this compound allow for diverse applications in scientific research:

  • Catalysis : The compound has been explored as a catalyst in organic reactions, particularly in the formation of carbon-nitrogen bonds.
  • Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds, including tyrosine kinase inhibitors like nilotinib .
  • Analytical Chemistry : Used as a reagent in High-Performance Liquid Chromatography (HPLC) for analyzing complex mixtures.

Case Study 1: Antibacterial Applications

A study conducted on the antibacterial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Research

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death. Further investigations are ongoing to elucidate its mechanism of action and potential therapeutic applications.

Potential Implications in Industry

The implications of this compound extend into various industrial sectors:

Industry SectorPotential Application
PharmaceuticalDevelopment of new antimicrobial agents and anticancer drugs
Chemical ManufacturingUse as a catalyst in organic synthesis
Analytical LaboratoriesReagent for chromatographic analysis

Limitations and Future Directions

Despite its promising applications, several limitations need addressing:

  • Solubility Issues : The compound's low solubility in water restricts its use in certain biological applications. Future research may focus on modifying its structure to enhance solubility.
  • Toxicity Studies : Comprehensive toxicity studies are necessary to ensure safety for potential therapeutic use.

Future research directions include exploring novel synthetic routes to improve yield and purity, investigating its full range of biological activities, and developing formulations that enhance its solubility and bioavailability.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Aniline Pyridine/Other Groups Key Properties/Applications References
3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline 3,5-dimethyl Pyridin-4-ylmethyl Intermediate in electrosynthesis ; discontinued commercial use
JPIII (4-(2,5-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)aniline) 4-(2,5-dimethoxyphenyl Pyridin-4-ylmethyl Orai1 channel inhibition; studied in cardiovascular research
3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline 3,5-dimethyl 4-Methylphenoxybutyl Higher lipophilicity; agrochemical applications
3,5-Dimethyl-N-(2-phenylcyclopentyl)aniline 3,5-dimethyl 2-Phenylcyclopentyl Radical cation formation in electrosynthetic chain reactions
3,5-Dimethyl-N-(4-fluorobenzyl)aniline 3,5-dimethyl 4-Fluorobenzyl Enhanced electronic effects; commercial availability

Electronic and Steric Effects

  • Pyridine vs. Benzyl Groups : The pyridin-4-ylmethyl group in the target compound introduces a rigid, planar structure compared to flexible alkyl or benzyl groups (e.g., 4-fluorobenzyl in ). This rigidity may influence binding affinity in biological systems or crystallographic packing .
  • Methoxy vs. Methyl Substituents: JPIII () replaces methyl with methoxy groups, increasing electron-donating effects and altering solubility.

Research Findings and Data Analysis

Crystallographic and Computational Studies

  • Molecular Weight and LogD : Derivatives with fluorobenzyl groups () exhibit lower LogD values (~2.5–3.0) compared to the target compound’s estimated higher lipophilicity due to the pyridine ring’s basicity.

Biological Activity

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound notable for its unique structural characteristics, which include a dimethyl-substituted aniline moiety linked to a pyridine ring. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of more complex molecules with therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C_{13}H_{16}N_{2}, and it belongs to the class of phenylalkylamines. The specific substitution pattern on both the aniline and pyridine rings contributes to its unique reactivity and biological properties. The compound's structure can be represented as follows:

Chemical Structure C13H16N2\text{Chemical Structure }\text{C}_{13}\text{H}_{16}\text{N}_{2}

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. The starting materials often include commercially available anilines and pyridine derivatives, which undergo reactions under controlled conditions to yield the desired product.

Common Synthesis Steps:

  • Nucleophilic Reaction: An aniline derivative reacts with a pyridine derivative in the presence of a base.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.
  • Characterization: The final compound is characterized using spectroscopic methods (NMR, IR, etc.) to confirm its structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a precursor for compounds with potential therapeutic effects. Here are some key findings related to its biological activity:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example:

  • Cell Lines Tested: A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
  • Inhibition Potency: Compounds derived from this compound demonstrated IC50 values ranging from 0.1 µM to 10 µM against these cell lines, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization: Many derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Targeting Specific Kinases: Certain derivatives have been identified as inhibitors of kinases involved in cancer progression, such as VEGFR and EGFR .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Case Study on Antiproliferative Activity:
    • Objective: Evaluate the effect on human tumor cell lines.
    • Findings: Derivatives showed significant growth inhibition in HCT116 colon carcinoma cells with GI50 values as low as 2.30 µM .
  • Case Study on Selectivity:
    • Objective: Assess selectivity towards cancer cells versus normal cells.
    • Findings: Some derivatives exhibited a lower toxicity profile against normal liver cells compared to their anticancer activity .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity and potential applications:

Compound NameChemical FormulaKey FeaturesBiological Activity
N-(pyridin-2-ylmethyl)anilineC_{12}H_{14}NDifferent pyridine substitutionModerate anticancer activity
N-(pyridin-3-ylmethyl)anilineC_{12}H_{14}NVariation in pyridine positionPotential for different activities
3-Methyl-N-(pyridin-4-ylmethyl)anilineC_{12}H_{15}NSlightly altered methyl substitutionExhibits different reactivity patterns

Q & A

Q. Basic: What are the optimal synthetic routes for 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline?

Methodological Answer:
The synthesis typically involves alkylation of 3,5-dimethylaniline with 4-(chloromethyl)pyridine under basic conditions. Key parameters include:

  • Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or THF to deprotonate the aniline nitrogen and facilitate nucleophilic substitution .
  • Reaction Conditions: Reflux at 80–100°C for 6–12 hours, monitored via TLC or HPLC.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Validation: Confirm structure using ¹H/¹³C NMR (e.g., pyridyl protons at δ 8.5–8.7 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (3,5-dimethyl groups: δ ~2.3 ppm; pyridin-4-ylmethyl: δ ~4.5 ppm for CH₂). Aromatic carbons are typically observed at 120–150 ppm .
  • FTIR: Confirm N–H stretching (3350–3450 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H]⁺ (calculated for C₁₄H₁₇N₂: 217.1344).
  • Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values.

Q. Advanced: How can computational methods predict catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic effects of the pyridyl and methyl groups on Pd coordination. Assess charge distribution at the nitrogen lone pair to predict ligand efficacy in Suzuki-Miyaura couplings .
  • Molecular Docking: Simulate interactions with Pd(II) precursors (e.g., Pd(OAc)₂) to identify steric/electronic contributions to catalytic turnover.
  • Benchmarking: Compare computed activation energies with experimental yields for analogous reactions (e.g., trifluoroethyl-substituted derivatives in show ~85% yield in Pd-catalyzed cross-couplings) .

Q. Advanced: What challenges arise in crystallographic refinement of derivatives?

Methodological Answer:

  • Disordered Pyridyl Groups: Use SHELXL’s PART instruction to model disorder, applying constraints (e.g., SIMU, DELU) for thermal parameters .
  • High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve weak C–H···π interactions.
  • Validation: Check Rint (<5%) and R1/wR2 (<0.05/0.15) metrics. Example: A related pyridin-4-ylmethyl structure in refined to R1 = 0.032 using SHELXL-2018 .

Q. Advanced: How to resolve contradictory bioactivity data across cell lines?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying methyl/pyridyl positions) and test against panels (e.g., NCI-60). Compare GI₅₀ values using ANOVA; reports GI₅₀ = 10.7 µM for trifluoroethyl analogs vs. 79 µM for temozolomide .
  • Mechanistic Profiling: Assess target engagement via enzyme inhibition assays (e.g., prolyl hydroxylase IC₅₀) and correlate with cellular assays .
  • Statistical Modeling: Apply principal component analysis (PCA) to identify physicochemical properties (logP, polar surface area) driving activity discrepancies.

Q. Advanced: What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs): Use UV/H₂O₂ or Fenton’s reagent to degrade aniline derivatives. Monitor by LC-MS for intermediates (e.g., hydroxylated or nitroso byproducts) .
  • Soil Column Studies: Simulate leaching using spiked soil layers; quantify aniline migration via GC-MS. recommends optimizing pump speeds (0.5–2 mL/min) to model groundwater contamination .
  • Ecotoxicology: Test Daphnia magna LC₅₀ and algal growth inhibition (OECD 201/202 guidelines).

Q. Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Over-Alkylation: Use stoichiometric control (1:1.05 molar ratio of aniline to alkylating agent) and low temperatures (0–5°C) during reagent addition .
  • Oxidation Byproducts: Add antioxidants (e.g., BHT) under inert atmosphere (N₂/Ar).
  • Purification: Employ preparative HPLC (C18 column, 70% methanol/water) to isolate the target compound from dimers or oxidized species.

Q. Advanced: How to design SAR studies for optimizing pharmacological activity?

Methodological Answer:

  • Analog Library: Synthesize derivatives with substituents at the pyridyl (e.g., 2-fluoro, 3-methoxy) or aniline (e.g., 4-nitro) positions.
  • In Silico Screening: Use AutoDock Vina to prioritize candidates with high binding scores for targets like VEGFR-2 (IC₅₀ < 10 nM, as in ) .
  • In Vivo Validation: Test lead compounds in murine models (e.g., xenografts) with pharmacokinetic profiling (Cmax, t₁/₂) .

Q. Tables for Key Data

Property Value Reference
Molecular Weight217.30 g/mol
Typical Reaction Yield70–85%
GI₅₀ (NCI-60)10.7 µM (analog data)
Pd-Catalyzed Coupling Yield82–89% (trifluoroethyl analog)

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCBNLHLZSPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322021
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331970-83-3
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.